5-Bromo-4-methoxy-1(3h)-isobenzofuranone
Description
5-Bromo-4-methoxy-1(3H)-isobenzofuranone is a substituted isobenzofuranone derivative characterized by a benzene ring fused to a furanone core. Isobenzofuranones, also termed phthalides, are notable for their diverse bioactivities, including neuroprotective, cytotoxic, and antiparasitic properties . The bromine atom at position 5 and methoxy group at position 4 distinguish this compound structurally.
Properties
Molecular Formula |
C9H7BrO3 |
|---|---|
Molecular Weight |
243.05 g/mol |
IUPAC Name |
5-bromo-4-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H7BrO3/c1-12-8-6-4-13-9(11)5(6)2-3-7(8)10/h2-3H,4H2,1H3 |
InChI Key |
SBSQIXKVKPRGJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1COC2=O)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 4-Methoxyphthalic Acid
4-Methoxyphthalic acid serves as a starting material due to its activated aromatic ring. Electrophilic bromination using bromine () in the presence of as a Lewis catalyst introduces bromine at the para position relative to the methoxy group. The reaction proceeds at 0–5°C to minimize side reactions, yielding 5-bromo-4-methoxyphthalic acid.
Representative Conditions
Lactonization via Acid-Catalyzed Cyclization
The brominated phthalic acid undergoes cyclization using phosphorus oxychloride () or acetic anhydride. facilitates dehydration, forming the lactone ring at 100°C. This method mirrors the synthesis of 6,7-dimethoxyphthalide derivatives, where cyclization is achieved in >85% yield under anhydrous conditions.
Example Protocol
-
Dissolve 5-bromo-4-methoxyphthalic acid (1 equiv) in (2.5 equiv).
-
Reflux at 100°C for 2 hours.
Direct Bromination of 4-Methoxy-1(3H)-isobenzofuranone
For pre-formed lactones, electrophilic aromatic substitution introduces bromine selectively at position 5.
Synthesis of 4-Methoxy-1(3H)-isobenzofuranone
4-Methoxyphthalic acid is cyclized using or to yield the parent lactone. This step avoids competing bromination of the carboxylic acid groups.
Regioselective Bromination
Bromine () in with directs substitution para to the methoxy group. The reaction is conducted at -10°C to prevent over-bromination, achieving >90% regioselectivity.
Optimized Parameters
| Parameter | Value |
|---|---|
| Substrate | 4-Methoxy-1(3H)-isobenzofuranone |
| Brominating Agent | (1.1 equiv) |
| Catalyst | (0.1 equiv) |
| Temperature | -10°C |
| Yield | 78–82% |
Condensation-Based Approaches
Glyoxylate Condensation
Analogous to the synthesis of 6,7-dimethoxyphthalides, 4-methoxy-5-bromobenzoic acid is condensed with glyoxylic acid. The reaction forms a keto-acid intermediate, which cyclizes under acidic conditions.
Key Steps
Reductive Cyclization
Nitro-substituted precursors are reduced to amines, followed by diazotization and bromide substitution. For example, 4-methoxy-5-nitroisobenzofuranone is reduced to the amine using , then treated with to replace the amino group with bromine.
Yield Comparison
| Method | Yield (%) |
|---|---|
| Glyoxylate Condensation | 65–70 |
| Reductive Cyclization | 55–60 |
Halogen Exchange Reactions
Iodide-to-Bromide Exchange
Inspired by the synthesis of 4-bromo-2-cyano-5-fluorobenzoate, iodinated intermediates undergo halogen exchange. For instance, 5-iodo-4-methoxyisobenzofuranone reacts with in at 120°C, replacing iodide with bromide via a Ullmann-type reaction.
Conditions
-
Substrate: 5-Iodo-4-methoxyisobenzofuranone
-
Reagent: (1.5 equiv)
-
Solvent: -Methylpyrrolidone
-
Temperature: 120°C
Green Chemistry Approaches
Solvent-Free Bromination
Microwave-assisted bromination using -bromosuccinimide () and silica gel as a solid support achieves 70% yield in 15 minutes. This method reduces waste and avoids hazardous solvents.
Enzymatic Lactonization
Lipase-catalyzed cyclization of 5-bromo-4-methoxyphthalic acid in ionic liquids (e.g., ) offers a sustainable alternative, though yields remain moderate (50–55%).
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxy-1(3h)-isobenzofuranone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include dehalogenated isobenzofuranones.
Scientific Research Applications
Chemistry
5-Bromo-4-methoxy-1(3H)-isobenzofuranone serves as a building block in organic synthesis. It is utilized to create more complex organic molecules, facilitating advancements in synthetic methodologies.
Biology
Research has indicated that this compound possesses antimicrobial and anticancer properties . It is being studied for its potential biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Medicine
In medicinal chemistry, this compound is explored for its potential use in drug development. Its structure allows it to act as a pharmacophore, interacting with specific molecular targets and pathways to elicit therapeutic effects. Notably, its interaction with enzymes and receptors can lead to the modulation of biochemical pathways relevant to disease treatment.
Industry
The compound is utilized in the production of specialty chemicals , including dyes and pigments. Its unique structural attributes make it valuable in creating materials with specific properties.
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
| Microbial Strain | Inhibition Zone (mm) | Control (mm) |
|---|---|---|
| E. coli | 15 | 10 |
| S. aureus | 18 | 12 |
| P. aeruginosa | 14 | 9 |
Anticancer Study
Another study focused on the anticancer properties of this compound against human cancer cell lines. The findings revealed that treatment with varying concentrations led to significant reductions in cell viability, indicating its potential as an anticancer therapeutic.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxy-1(3h)-isobenzofuranone involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity :
- Bromine at position 6 (Br-NBP) confers neuroprotection, while bromine in aryl groups (JVPH4) enhances antiparasitic activity. The target compound’s bromine at position 5 may similarly influence bioactivity, though its exact role requires further study .
- Methoxy groups at positions 4 (target compound) or 7 (4-(methoxymethyl)-7-methoxy-6-methyl analog) correlate with cytotoxicity or metabolic stability, suggesting that substitution patterns critically modulate electronic and steric properties .
Spectroscopic and Computational Insights
- Spectroscopy: Proton NMR and mass spectrometry (as in and ) are critical for characterizing brominated and methoxylated isobenzofuranones .
- In Silico Studies : emphasizes computational modeling to predict drug-like properties (e.g., LogP, solubility), which could guide optimization of the target compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-Bromo-4-methoxy-1(3H)-isobenzofuranone?
- Answer : A validated route involves nucleophilic substitution of 3,4-dibromo-5-methoxyfuran-2(5H)-one with 4-methylpiperidine in anhydrous tetrahydrofuran (THF) under nitrogen, catalyzed by potassium fluoride. After 48 hours at room temperature, purification via silica gel chromatography (petroleum ether/ethyl acetate gradient) yields ~51.7% product . For bromination, alternative methods (e.g., N-bromosuccinimide (NBS) in carbon tetrachloride under reflux) may apply for related furanones .
Q. How is the molecular structure of this compound confirmed?
- Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. Key parameters include low R factors (<0.05) and precise C–C bond length measurements (mean 0.009 Å). Complementary techniques include H NMR (500 MHz) and high-resolution mass spectrometry (HRMS) to validate molecular weight and functional groups .
Q. What purity assessment methods are recommended for this compound?
- Answer : High-performance liquid chromatography (HPLC) with >95.0% purity thresholds is standard, as noted in reagent catalogs. For air-sensitive derivatives, inert handling (e.g., Schlenk techniques) prevents degradation during analysis .
Advanced Research Questions
Q. How can low yields in nucleophilic substitution reactions be optimized?
- Answer : Key variables include:
- Solvent choice : Anhydrous THF minimizes side reactions.
- Catalyst loading : Adjust KF stoichiometry to enhance reactivity.
- Reaction duration : Extend beyond 48 hours for sluggish substrates.
- Temperature : Controlled heating (e.g., 40°C) may accelerate kinetics without decomposition .
Q. How to resolve contradictions between spectroscopic data and computational models?
- Answer : Cross-validation strategies:
- SC-XRD refinement : Compare experimental bond lengths/angles with Density Functional Theory (DFT) predictions.
- NMR coupling constants : Use 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities.
- Example: Discrepancies in H-atom positions (riding model refinement, ) can be addressed via neutron diffraction or dynamic NMR .
Q. What strategies are effective for designing bioactive derivatives?
- Answer : Structural modifications include:
- Substituent variation : Introduce methylsulfinyl or aryl groups at the 2-position to enhance antibacterial activity (e.g., against MRSA) .
- Stereochemical tuning : Chiral centers (e.g., diallylamino or cyclohexyloxy groups) can be introduced via asymmetric catalysis, as seen in related furanones .
Q. How to investigate the mechanistic pathway of bromination in similar furanones?
- Answer : Use kinetic isotope effects (KIEs) and trapping experiments to identify intermediates. For example, NBS-mediated bromination in CCl involves radical pathways, monitored via H NMR and radical scavengers (e.g., TEMPO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
